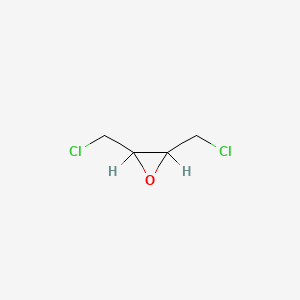
2,3-Bis(chloromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Bis(chloromethyl)oxirane can be synthesized through the reaction of 1,4-dichloro-2-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions . The reaction typically involves the formation of an epoxide ring by the addition of an oxygen atom to the double bond of the 1,4-dichloro-2-butene.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Ring-Opening Reactions
The most significant chemical reactions involving 2,3-bis(chloromethyl)oxirane are ring-opening reactions facilitated by nucleophiles. The strained nature of the epoxide ring allows for nucleophilic attack, leading to various functionalized products.
Mechanism of Nucleophilic Ring Opening
-
Nucleophile Attack : A nucleophile attacks one of the carbon atoms in the epoxide ring.
-
C-O Bond Cleavage : This leads to the cleavage of the C-O bond and forms an alkoxide intermediate.
-
Protonation : The alkoxide intermediate is then protonated to yield hydroxyl groups or other functional groups depending on the nucleophile used.
Common Nucleophiles and Products
-
Alcohols : Yield chloromethyl derivatives or substituted alcohols.
-
Amines : Lead to amine-substituted products.
The reaction kinetics are influenced by factors such as solvent polarity and temperature, which affect both the rate and selectivity of product formation.
Cycloaddition Reactions
Another notable reaction is the cycloaddition of carbon dioxide with this compound to form five-membered cyclic carbonates. This reaction is catalyzed by organic bases and has been extensively studied for its efficiency.
Reaction Conditions for Cycloaddition
-
Catalysts Used : Various organic bases (e.g., triethylamine)
-
Temperature : Optimal yields observed at temperatures around 100 °C
-
Pressure : Increasing CO₂ pressure enhances conversion rates significantly.
Experimental Data from Cycloaddition Studies
| Parameter | Value |
|---|---|
| Reactant Concentration | 12.8 mmol |
| Catalyst Concentration | NBu₄Br (0.06 mmol) |
| Reaction Time | 1 hour |
| CO₂ Pressure | Up to 1 atm |
| Yield of Product | Up to 99% |
The selectivity remained above 99% throughout the catalytic process, indicating a highly efficient reaction pathway .
Applications De Recherche Scientifique
2,3-Bis(chloromethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Studied for its interactions with biological molecules and potential therapeutic uses.
Industry: Utilized in the production of polyethers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-butene: A precursor in the synthesis of 2,3-Bis(chloromethyl)oxirane.
1,4-Dichlorobutane: Another halogenated compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and two chlorine atoms, which confer high reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
Propriétés
Numéro CAS |
3583-47-9 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
Clé InChI |
VUSYFNXNYLAECV-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CCl)Cl |
SMILES canonique |
C(C1C(O1)CCl)Cl |
Key on ui other cas no. |
3583-47-9 |
Synonymes |
1,4-dichloro-2,3-epoxybutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















